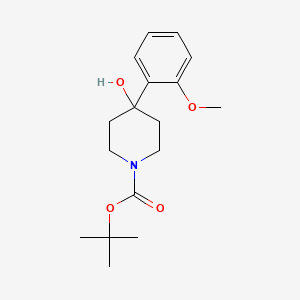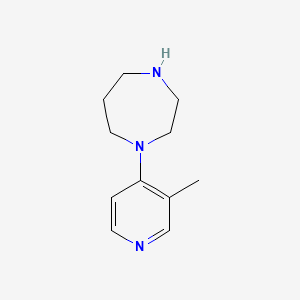
1-(3-Methylpyridin-4-YL)-1,4-diazepane
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “1-(3-Methylpyridin-4-YL)-1,4-diazepane” involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthesis strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” likely includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure of pyrrolidine allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Photochemistry and Ring Expansion
Research has shown that 3-substituted 1-iminopyridinium ylides undergo photo-induced ring enlargement to form 1H-1,2-diazepines. This transformation illustrates the potential of 1-(3-Methylpyridin-4-yl)-1,4-diazepane derivatives in photochemical applications, where electron-withdrawing substituents can lead to regiospecific ring expansion processes, resulting in 4-substituted 1H-1,2-diazepines. This finding highlights the role of substituents in directing the photochemistry of these compounds (Fritz, Gleiter, Nastasi, Schuppiser, & Streith, 1978).
Synthesis and Thermolysis
Another study focuses on the thermolysis of 4- and/or 6-methyl-1,2-diazepines derived from methylpyridine N-imides. This process yields 1,3-diazepines and 2-aminopyridine derivatives, providing a method for the synthesis of monocyclic 1,3-diazepines from compounds with a methyl group in the 3-position. This research contributes to the understanding of the thermal behavior of diazepine derivatives and their potential applications in synthetic chemistry (Kurita, Kojima, & Tsuchiya, 1981).
Catalytic Applications
Manganese(II) complexes featuring 1,4-diazepane backbones have been studied for their role in catalytic olefin epoxidation. These studies reveal how the nucleophilicity of peroxo complexes, derived from these manganese(II) complexes, affects their reactivity. This research demonstrates the potential of this compound derivatives in developing catalysts for epoxidation reactions, highlighting the importance of ligand design in tuning catalyst activity (Saravanan, Sankaralingam, & Palaniandavar, 2014).
Ligand Design for Metal Complexes
Further studies on manganese(III) complexes with bisphenolate ligands based on 1,4-diazepane backbones showcase the influence of ligand Lewis basicity on the reactivity and selectivity of olefin epoxidation reactions. These findings underline the versatility of this compound as a scaffold for designing ligands that modulate the activity and selectivity of metal-based catalysts (Sankaralingam & Palaniandavar, 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(3-methylpyridin-4-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-9-13-5-3-11(10)14-7-2-4-12-6-8-14/h3,5,9,12H,2,4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGINBDYFBDUALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649722 | |
| Record name | 1-(3-Methylpyridin-4-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915919-81-2 | |
| Record name | 1-(3-Methylpyridin-4-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



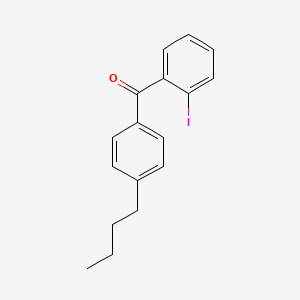
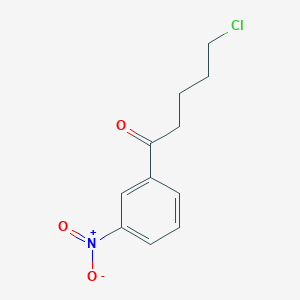
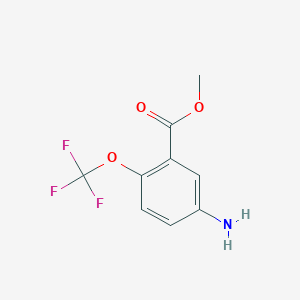

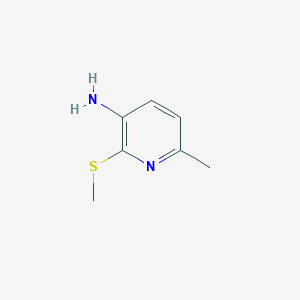
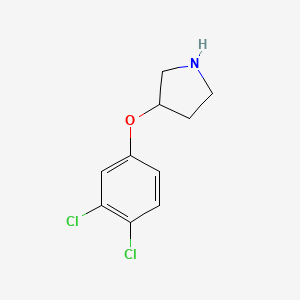
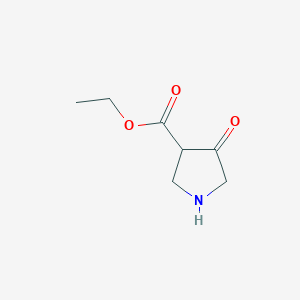
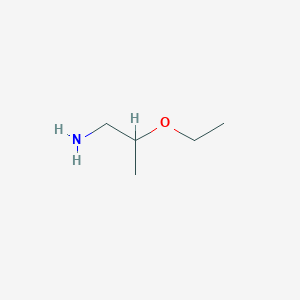


![1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-(trichloromethyl)imidazolidine](/img/structure/B1613443.png)

